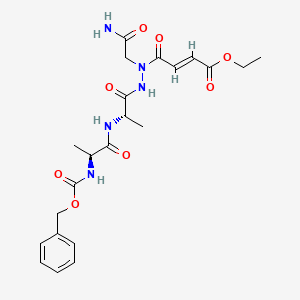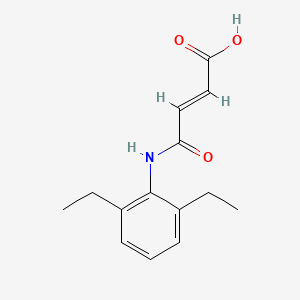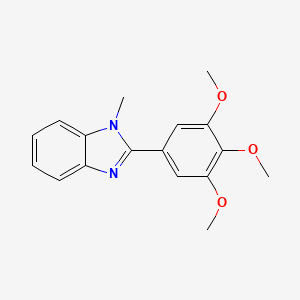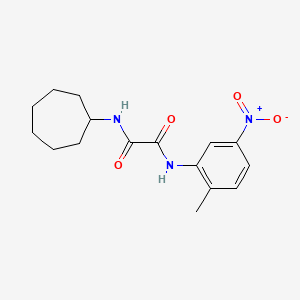![molecular formula C23H20F3N7O2 B3015850 (4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-(三氟甲基)苯基)甲酮 CAS No. 920415-47-0](/img/structure/B3015850.png)
(4-(3-(3-甲氧基苯基)-3H-[1,2,3]三唑[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-(三氟甲基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidinyl and piperazinyl groups, in particular, would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups means that it could react in several different ways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific arrangement of the atoms could all influence its properties .科学研究应用
Anticancer Properties
The compound has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth, inducing apoptosis, and interfering with cancer cell signaling pathways. Further investigations are needed to elucidate its precise mechanisms and potential clinical applications .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits inhibitory effects against bacteria and fungi, making it a potential candidate for novel antimicrobial drugs. Researchers have evaluated its efficacy against specific pathogens, including Staphylococcus aureus and Escherichia coli .
Analgesic and Anti-Inflammatory Effects
The compound may have analgesic and anti-inflammatory properties. Preclinical studies suggest that it could modulate pain pathways and reduce inflammation. Investigating its impact on pain models and inflammatory responses is crucial for understanding its therapeutic potential .
Antioxidant Activity
Researchers have explored the compound’s antioxidant capacity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Investigating its radical-scavenging abilities and potential health benefits is essential .
Enzyme Inhibition
The compound has been investigated as an enzyme inhibitor. It shows interactions with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions could have implications for drug design and therapeutic interventions .
Antiviral Potential
Preliminary studies suggest that the compound may exhibit antiviral activity. Researchers have explored its effects against specific viruses, but further investigations are needed to validate its efficacy and safety .
Drug Design and Development
Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers have used in silico pharmacokinetic and molecular modeling studies to optimize its properties. It holds promise for developing target-oriented drugs for multifunctional diseases .
Other Applications
While the above fields cover the primary areas of interest, this compound’s versatility extends to other domains. Researchers continue to explore its potential in various contexts, including chemical biology, fluorescent imaging, and materials science .
作用机制
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been found to inhibit enzymes such as parp-1 and egfr, which are involved in cancer progression .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes involved in cancer progression . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
Similar compounds with a triazolopyrimidine core have been reported to exhibit diverse pharmacological activities , suggesting that they have suitable pharmacokinetic properties for drug development.
Result of Action
Compounds with similar structures have been found to exhibit anticancer effects , suggesting that this compound may also have potential anticancer activity.
属性
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O2/c1-35-18-4-2-3-17(13-18)33-21-19(29-30-33)20(27-14-28-21)31-9-11-32(12-10-31)22(34)15-5-7-16(8-6-15)23(24,25)26/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTCNBXMPWCMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B3015769.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)
![N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3015771.png)
![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)

![N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide](/img/structure/B3015776.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3015777.png)
![N-[3-(dimethylamino)propyl]-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B3015778.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)



